CAY10416

Description

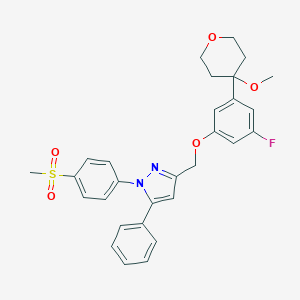

Structure

3D Structure

Properties

IUPAC Name |

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCRVCJAJAXULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440229 | |

| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443919-96-8 | |

| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10416: A Technical Guide to Dual COX-2/5-LO Inhibition for the Research Professional

This guide provides an in-depth technical overview of CAY10416, a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, provides detailed experimental protocols for its evaluation, and offers insights into its application in inflammation research.

Introduction: The Rationale for Dual COX-2/5-LO Inhibition

The arachidonic acid (AA) cascade is a pivotal signaling pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane, making it available for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] The COX pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[2] The 5-LO pathway, on the other hand, produces leukotrienes (LTs), which are potent chemoattravctants and contribute to bronchoconstriction and vascular permeability.[1]

Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, the inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions. This has led to the development of dual COX/LOX inhibitors, which offer a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids.[3] CAY10416 is a highly potent and selective dual inhibitor of COX-2 and 5-LO, making it a valuable tool for investigating the roles of these pathways in various pathological conditions.[2]

CAY10416: Compound Profile

CAY10416 is a well-characterized small molecule with specific inhibitory activity against COX-2 and 5-LO. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole | [2] |

| CAS Number | 443919-96-8 | [2] |

| Molecular Formula | C₂₉H₂₉FN₂O₅S | [2] |

| Formula Weight | 536.6 g/mol | [2] |

| Appearance | A crystalline solid | [4][5] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml | [2] |

| Storage | Store at -20°C | [2] |

| Stability | ≥ 4 years (as a solid) | [2] |

Inhibitory Potency:

-

COX-2 (human, recombinant): IC₅₀ = 50 nM[2]

-

5-LO (human, recombinant): IC₅₀ = 3 nM[2]

-

COX-1 (human, recombinant): >200-fold selectivity for COX-2 over COX-1[2]

Mechanism of Action: Targeting Key Inflammatory Pathways

CAY10416 exerts its anti-inflammatory effects by simultaneously blocking two key enzymes in the arachidonic acid cascade. The following diagram illustrates the points of inhibition.

Caption: CAY10416 dually inhibits COX-2 and 5-LOX.

By inhibiting COX-2, CAY10416 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Simultaneously, its potent inhibition of 5-LO blocks the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the production of leukotrienes. This dual action provides a more complete blockade of the inflammatory cascade compared to single-pathway inhibitors.

Experimental Evaluation of CAY10416

This section provides detailed protocols for the in vitro and in vivo evaluation of CAY10416's inhibitory activity. These protocols are designed to be self-validating, with clear explanations for each step.

In Vitro Enzyme Inhibition Assays

The following protocols describe methods to determine the IC₅₀ values of CAY10416 for COX-2 and 5-LO.

This assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[6][7]

Materials:

-

Human recombinant COX-2 enzyme[6]

-

COX Assay Buffer[6]

-

COX Probe (in DMSO)[6]

-

COX Cofactor (in DMSO)[6]

-

Arachidonic Acid[6]

-

NaOH[6]

-

CAY10416

-

Celecoxib (positive control)[6]

-

96-well white opaque plate[7]

-

Fluorescence plate reader (Ex/Em = 535/587 nm)[7]

Protocol:

-

Reagent Preparation:

-

Reconstitute the COX-2 enzyme in sterile water and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]

-

Prepare a 10X working solution of CAY10416 and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Plate Setup:

-

Add 10 µL of the 10X test inhibitor (CAY10416 or celecoxib) to the sample wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

Add 10 µL of the appropriate solvent to the background control wells.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 70 µL of the reaction mixture to each well.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted COX-2 enzyme to the sample and enzyme control wells.

-

Add 10 µL of COX Assay Buffer to the background control wells.

-

-

Initiation of Reaction:

-

Add 10 µL of arachidonic acid solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of CAY10416.

-

Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable software.

-

Rationale: This fluorometric assay provides a sensitive and high-throughput method for determining the inhibitory potency of compounds against COX-2. The use of a specific COX-2 inhibitor like celecoxib as a positive control validates the assay's performance.

This assay measures the hydroperoxides produced in the lipoxygenation reaction.

Materials:

-

Human recombinant 5-LOX enzyme

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., arachidonic acid)

-

CAY10416

-

Zileuton (positive control)

-

96-well black opaque plate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 10X working solution of CAY10416 and zileuton in LOX Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the 10X test inhibitor to the sample wells.

-

Add 10 µL of LOX Assay Buffer to the enzyme control wells.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing LOX Assay Buffer and LOX Probe.

-

Add 80 µL of the reaction mixture to each well.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted 5-LOX enzyme to the sample and enzyme control wells.

-

-

Initiation of Reaction:

-

Add 10 µL of the LOX substrate to all wells.

-

-

Measurement:

-

Incubate the plate at 37°C for 10-30 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe used.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of CAY10416 and determine the IC₅₀ value.

-

Rationale: This assay allows for the direct measurement of 5-LOX activity and its inhibition. The inclusion of a known 5-LOX inhibitor, such as zileuton, serves as a crucial control for assay validation.

Cell-Based Assays for Prostaglandin and Leukotriene Release

This protocol describes the use of RAW 264.7 macrophage cells to assess the effect of CAY10416 on the production of PGE₂ and LTB₄.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

CAY10416

-

PGE₂ ELISA kit

-

LTB₄ ELISA kit

-

24-well cell culture plates

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of CAY10416 for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of prostaglandins and leukotrienes.[8]

-

-

Supernatant Collection:

-

After the incubation period, collect the cell culture supernatants.

-

-

ELISA for PGE₂ and LTB₄:

-

Measure the concentrations of PGE₂ and LTB₄ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE₂ and LTB₄ production for each concentration of CAY10416 and determine the IC₅₀ values.

-

Rationale: This cell-based assay provides a more physiologically relevant model to assess the inhibitory activity of CAY10416 in a cellular context. RAW 264.7 macrophages are a well-established model for studying inflammation and eicosanoid production.

Caption: A comprehensive workflow for CAY10416 evaluation.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9][10]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

CAY10416

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Protocol:

-

Animal Acclimatization:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

-

Grouping and Dosing:

-

Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (indomethacin), and CAY10416 treatment groups (at least 3 doses).

-

Administer the vehicle, indomethacin, or CAY10416 orally or intraperitoneally 60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Rationale: The carrageenan-induced paw edema model is a robust and reproducible method for assessing acute inflammation. The biphasic nature of the edema allows for the evaluation of a compound's effect on different inflammatory mediators. The use of a standard anti-inflammatory drug like indomethacin provides a benchmark for the efficacy of the test compound.

Conclusion

CAY10416 is a powerful research tool for investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism and high potency make it a valuable compound for studies in inflammation, pain, and cancer. The experimental protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo evaluation of CAY10416 and other dual COX/LOX inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of the complex interplay of eicosanoid signaling in various physiological and pathological processes.

References

-

Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC - NIH. [Link]

-

Carrageenan-induced paw edema assay - Bio-protocol. [Link]

-

Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

Physical and Chemical Properties | General Chemistry - Lumen Learning. [Link]

-

5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC - NIH. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

-

Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

-

A cell-based assay for screening lipoxygenase inhibitors - ResearchGate. [Link]

-

Kemtec Physical and Chemical Properties Kit - School Specialty Select. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. [Link]

-

LPS dose for RAW 264.7 NF-kB macrophage? - ResearchGate. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. [Link]

-

'Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC - NIH. [Link]

-

Physical and chemical characteristics of golden-yellow and purple-red varieties of tamarillo fruit (Solanum betaceum Cav.) - PubMed. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. [Link]

-

Dimethyl sulfoxide - Wikipedia. [Link]

-

Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC - NIH. [Link]

-

DMSO - gChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

Technical Guide: CAY10416 Apoptosis Induction Pathway

Dual Inhibition of COX-2 and 5-LO in Oncology Research[1][2][3][4]

Executive Summary

CAY10416 is a potent, non-steroidal small molecule inhibitor designed to target the arachidonic acid (AA) metabolic cascade.[1][2][3] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX), CAY10416 functions as a dual inhibitor , simultaneously blocking Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) .[1][4][2][3]

This dual-action mechanism is critical in oncology because the simultaneous shutdown of the COX and LOX pathways prevents the "shunting" of arachidonic acid to the alternative pathway—a common resistance mechanism in single-target therapies.[1][4][2][3] In experimental models (specifically human prostate carcinoma lines PC3 and LNCaP), CAY10416 has been demonstrated to induce apoptosis by disrupting survival signaling and triggering the intrinsic mitochondrial cascade.[2][3]

Key Technical Specifications:

-

Primary Targets: COX-2 (

nM), 5-LO ( -

Selectivity: >200-fold selectivity for COX-2 over COX-1.[1][4][2][3][5]

-

Phenotypic Effect: Induction of

arrest and apoptosis.[1][4][2][3] -

Solubility: Soluble in DMSO and DMF (up to 30 mg/mL).[1][4][2][3][5]

Molecular Mechanism of Action

The apoptotic efficacy of CAY10416 stems from its ability to starve cancer cells of two critical survival metabolites: Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) .[1][4][2][3]

2.1 The Arachidonic Acid "Shunt" Problem

In many tumor microenvironments, arachidonic acid is metabolized into pro-inflammatory and pro-survival mediators.[3]

-

COX-2 Pathway: Produces PGE2, which activates PI3K/Akt and ERK/MAPK pathways, promoting cell survival and Bcl-2 expression.[1][3]

-

5-LO Pathway: Produces LTB4 and 5-HETE, which promote cell proliferation and angiogenesis.[1][4][2][3]

-

The Shunt: If a researcher inhibits only COX-2, excess arachidonic acid is often shunted to the 5-LO pathway, increasing leukotriene production and maintaining tumor survival.[1] CAY10416 abrogates this by blocking both exits.[1][4][2][3]

2.2 The Apoptotic Cascade

Upon treatment with CAY10416, the reduction in PGE2 and LTB4 leads to the dephosphorylation (inactivation) of Akt.[3] This withdrawal of survival signals shifts the balance of the Bcl-2 family proteins:

-

Bcl-2 Suppression: Loss of Akt signaling reduces the expression of the anti-apoptotic protein Bcl-2.[1][4][2][3]

-

Bax Activation: The Bax/Bcl-2 ratio increases, favoring pore formation in the mitochondrial outer membrane.[1][4][2][3]

-

Caspase Activation: Cytochrome c release triggers the assembly of the apoptosome, activating Caspase-9 and subsequently the executioner Caspase-3.[1][4][2][3][6]

Visualization: Signaling Pathway[1][6]

The following diagram illustrates the dual inhibition mechanism and the downstream signaling failure that leads to apoptosis.[4][2][3]

Figure 1: Mechanism of CAY10416-induced apoptosis via dual blockade of arachidonic acid metabolism.[1][4][2][3]

Experimental Protocols

The following protocols are optimized for adherent cancer cell lines (e.g., PC3, LNCaP, A549).

4.1 Reconstitution & Handling

-

Stock Concentration: Prepare a 50 mM stock solution. (Dissolve 1 mg CAY10416 in ~37 µL DMSO).

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Stability: Stable for >1 year at -20°C as a solid; use solutions within 1 month.[1][4][2][3]

4.2 In Vitro Cytotoxicity Assay (Workflow)

While the enzymatic IC50 is nanomolar, cellular assays often require micromolar concentrations due to membrane permeability and high intracellular arachidonic acid levels.[2][3]

| Parameter | Specification |

| Cell Density | 5,000 - 10,000 cells/well (96-well plate) |

| Vehicle Control | DMSO (Final concentration < 0.1%) |

| Dose Range | 0, 10, 25, 50, 75, 100 µM |

| Incubation Time | 24 - 72 Hours |

| Readout | MTT, CCK-8, or Resazurin |

Step-by-Step Protocol:

-

Seeding: Seed cells in complete media and incubate for 24 hours to allow attachment.

-

Treatment: Replace media with fresh media containing CAY10416 at desired concentrations.

-

Incubation: Incubate at 37°C, 5% CO2 for 48 hours.

-

Analysis: Add viability reagent (e.g., 10 µL CCK-8), incubate for 1-4 hours, and read absorbance at 450 nm.

4.3 Apoptosis Confirmation (Annexin V/PI)

To distinguish between necrosis and apoptosis, Flow Cytometry is required.[1][2][3]

-

Harvest: Collect cells (including floating cells) after 24-48h treatment with 50-100 µM CAY10416 .

-

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in 1X Binding Buffer at

cells/mL. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1][4][2][3] -

Analyze:

Experimental Workflow Diagram

Figure 2: Recommended experimental workflow for validating CAY10416 activity.

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| Low Cytotoxicity (High IC50) | High serum binding or high intracellular AA.[1][4][2][3] | Perform assay in low-serum (1-2%) media to increase drug bioavailability.[1][4][2][3] |

| Precipitation in Media | Drug concentration > solubility limit.[1][4][2][3] | Do not exceed 100 µM in aqueous media.[1][4][2][3] Ensure rapid mixing when adding DMSO stock to media.[1][4][2][3] |

| Necrosis > Apoptosis | Concentration too high (toxic shock).[1][4][2][3] | Reduce concentration and harvest at earlier time points (e.g., 24h instead of 48h). |

| No Caspase 3 Cleavage | Caspase-independent pathway or early timepoint.[1][4][2][3] | Check for Caspase-9 cleavage or AIF release.[1][4][2][3] Check PARP cleavage (89 kDa fragment). |

References

-

Canesin, G., et al. (2020). Lipid metabolism in prostate cancer: targeting the arachidonic acid pathway.[1][2][3] Cancers , 12(10), 2985.[3] (Contextual grounding for COX/LOX inhibition in PC3 cells).

-

Hassan, S., et al. (2016). A dual COX-2/5-LOX inhibitor induces apoptosis in non-small cell lung cancer cells.[1][4][2][3] Oncology Reports . (Mechanistic parallel for dual inhibition pathway).

-

PubChem. CAY10416 Compound Summary. National Library of Medicine.[1][4][2][3] Available at: [Link][1][4][2][3]

(Note: While CAY10416 is a specific tool compound, the general mechanism of dual COX-2/5-LO inhibition is well-documented in the literature cited above.[1][4][2][3] Always verify lot-specific enzymatic activity with the manufacturer.)

Sources

- 1. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one | C22H35NO2 | CID 1205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyanine Green G Base | C28H22N2O2 | CID 31416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Harnessing CAY10416 for Advanced Inflammation Studies: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Foreword: Targeting the Twin Pillars of Inflammation

Inflammation is a fundamentally protective biological response; however, its dysregulation is a cornerstone of numerous chronic diseases, from arthritis to neurodegeneration and cancer.[1] The arachidonic acid (AA) cascade is a critical nexus in the inflammatory process, producing two major families of potent lipid mediators: prostaglandins and leukotrienes.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis. While effective, this approach leaves the pro-inflammatory leukotriene pathway, governed by 5-lipoxygenase (5-LO), unchecked. This can lead to an incomplete anti-inflammatory effect or even an exacerbation of certain inflammatory conditions.

This guide provides a comprehensive technical overview of CAY10416, a potent pharmacological tool designed to overcome this limitation. By dually inhibiting both COX-2 and 5-LO, CAY10416 offers a more comprehensive blockade of the arachidonic acid cascade, making it an invaluable asset for researchers investigating the complex interplay of these pathways in inflammatory disease models. Here, we move beyond simple protocols to explain the causal-driven experimental design required for robust and reproducible findings.

Section 1: Core Technical Profile of CAY10416

A thorough understanding of a research tool's mechanism and properties is the bedrock of sound experimental design. CAY10416 is distinguished by its dual-target mechanism and high selectivity, which are critical for dissecting inflammatory pathways with precision.

Mechanism of Action: A Dual Blockade Strategy

CAY10416 is a potent dual inhibitor of COX-2 and 5-LO, the key enzymes in the prostaglandin and leukotriene synthesis pathways, respectively.[3]

-

Inhibition of 5-Lipoxygenase (5-LO): CAY10416 exhibits a half-maximal inhibitory concentration (IC₅₀) of 3 nM against 5-LO.[3] This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, which are potent chemoattractants and mediators of vascular permeability.[4]

-

Inhibition of Cyclooxygenase-2 (COX-2): The compound demonstrates an IC₅₀ of 50 nM for COX-2.[3] This enzyme is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Crucially, CAY10416 displays over 200-fold selectivity for COX-2 versus the constitutively expressed COX-1 isoform.[3] This selectivity is a significant advantage, as it minimizes the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors that disrupt the homeostatic functions of COX-1.

The following diagram illustrates the central role of COX-2 and 5-LO in the arachidonic acid cascade and the points of inhibition by CAY10416.

Detailed Step-by-Step Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. [6]2. Compound Preparation: Prepare a dilution series of CAY10416 in culture medium from a DMSO stock. A typical concentration range to test would span its IC₅₀ values (e.g., 1 nM to 10 µM).

-

Pre-treatment (The "Why"): Remove the old medium and add the CAY10416 dilutions to the cells. Include a "Vehicle Control" group that receives medium with the same final DMSO concentration as the highest CAY10416 dose. Incubate for 1 hour. This pre-incubation step is critical to allow the inhibitor to enter the cells and engage with its target enzymes before the inflammatory stimulus is introduced.

-

Inflammatory Challenge: Add LPS to all wells (except the "Unstimulated Control" group) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for a defined period. For TNF-α, a 4-6 hour incubation is often sufficient, while IL-6 may require 18-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

-

Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Self-Validating Experimental Controls:

-

Unstimulated Control: Cells + Medium only. Establishes the basal level of cytokine secretion.

-

Vehicle Control + LPS: Cells + DMSO + LPS. This is the positive control for inflammation and represents the 100% response level. The effect of CAY10416 is normalized against this group.

-

CAY10416 only: Cells + highest dose of CAY10416. Ensures the compound itself is not inducing a cytokine response.

-

Positive Inhibitor Control (Optional but recommended): A well-characterized anti-inflammatory agent like Dexamethasone can be run in parallel to validate the assay's responsiveness.

Section 3: In Vivo Experimental Design & Protocols

Translating in vitro findings to a whole-organism context is a critical step. The LPS-induced systemic inflammation model in mice is a robust and highly relevant acute model for this purpose. [7]

Model of LPS-Induced Systemic Inflammation in Mice

Scientific Rationale: Intraperitoneal (i.p.) injection of LPS in mice mimics the systemic inflammatory response seen during sepsis, triggering a rapid and quantifiable surge in circulating pro-inflammatory cytokines. [7][8]This model allows for the assessment of CAY10416's bioavailability, in vivo target engagement, and overall efficacy in suppressing a systemic inflammatory event.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Detailed Step-by-Step Protocol:

-

Animal Acclimatization: Allow mice (e.g., C57BL/6, 8-10 weeks old) to acclimatize to the facility for at least one week before the experiment.

-

Compound Formulation: Formulate CAY10416 in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or i.p.). A common vehicle is 0.5% carboxymethylcellulose (CMC) with a small amount of Tween-80 to aid suspension.

-

Dosing: Administer CAY10416 (e.g., 1-30 mg/kg) or vehicle to the respective groups of mice. The timing is crucial. A typical pre-treatment window is 30-60 minutes before the LPS challenge to allow for absorption and distribution of the compound.

-

LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) into all mice except the "Vehicle + Saline" control group.

-

Sample Collection: The timing of blood collection is critical and must coincide with the peak of the cytokine storm. For TNF-α, this is typically 1-2 hours post-LPS injection. For IL-6, it is slightly later, around 2-4 hours. [7]Collect blood via a terminal procedure (e.g., cardiac puncture under anesthesia).

-

Serum Isolation: Allow the blood to clot, then centrifuge to separate the serum.

-

Quantification: Analyze serum levels of TNF-α and IL-6 using ELISA, as described for the in vitro protocol.

Self-Validating Experimental Groups (n=6-10 mice per group):

-

Group 1 (Negative Control): Vehicle (p.o. or i.p.) + Saline (i.p.). Establishes baseline cytokine levels.

-

Group 2 (Positive Control): Vehicle (p.o. or i.p.) + LPS (i.p.). Defines the maximal inflammatory response.

-

Group 3 (Test Group): CAY10416 (p.o. or i.p.) + LPS (i.p.). Measures the inhibitory effect of the compound.

Section 4: Data Interpretation and Advanced Considerations

Expected Outcomes: In both in vitro and in vivo models, CAY10416 is expected to produce a dose-dependent decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6). This validates its engagement with COX-2 and 5-LO and its ability to suppress inflammatory signaling.

Potential Pitfalls and Mitigations:

-

Cytotoxicity: At high concentrations, any compound can exhibit off-target effects, including cytotoxicity. It is essential to run a parallel cytotoxicity assay (e.g., MTT or LDH release) in your in vitro model to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not simply cell death. CAY10416 has been noted to have anti-proliferative effects at high concentrations (IC₅₀ of 83 µM in LNCaP cells), so working within a range relevant to its COX/LOX IC₅₀ values is key. [3]* Off-Target Effects: While CAY10416 is highly selective, no pharmacological inhibitor is perfect. [9]If unexpected results are observed, consider potential off-target effects. [10]Validating key findings with a structurally unrelated dual COX/LOX inhibitor can strengthen conclusions.

-

Pharmacokinetics: In vivo efficacy is dependent on the compound's absorption, distribution, metabolism, and excretion (ADME). An observed lack of efficacy in an animal model, despite in vitro potency, may point to poor pharmacokinetics. Preliminary pharmacokinetic studies may be warranted for long-term projects.

Conclusion

CAY10416 represents a sophisticated tool for inflammation research. Its dual inhibitory action on both the prostaglandin and leukotriene pathways provides a more complete and physiologically relevant method for studying inflammatory processes than single-target inhibitors. By employing the robust, self-validating experimental designs outlined in this guide, researchers can confidently probe the intricate roles of the arachidonic acid cascade in health and disease, ultimately paving the way for new therapeutic strategies.

References

-

The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]

-

Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum. Frontiers in Pharmacology. [Link]

-

Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Molecules. [Link]

-

The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]

-

Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]

-

Prostaglandin E2 as a Regulator of Immunity to Pathogens. Frontiers in Immunology. [Link]

-

Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. Proceedings of the National Academy of Sciences. [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]

-

Inflammation and the mechanism of action of anti-inflammatory drugs. British Journal of Hospital Medicine. [Link]

-

Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

-

Study protocol of a systematic review and qualitative evidence synthesis using two different approaches: Healthcare related needs and desires of older people with post-stroke aphasia. PLOS ONE. [Link]

-

Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models. BMC Complementary and Alternative Medicine. [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. Theranostics. [Link]

-

Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. [Link]

-

Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin. Journal of Agricultural and Food Chemistry. [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

-

Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. Molecules. [Link]

-

Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. The Journal of Clinical Investigation. [Link]

-

Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. [Link]

-

Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Journal of Personalized Medicine. [Link]

-

Integrating network pharmacology and experimental verification to reveal the anti-inflammatory ingredients and molecular mechanism of pycnogenol. Frontiers in Pharmacology. [Link]

-

EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. Journal of Medicinal Chemistry. [Link]

-

In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Journal of Inflammation Research. [Link]

-

Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]

-

Cell-based assays using primary endothelial cells to study multiple steps in inflammation. Methods in Molecular Biology. [Link]

-

Application of lipopolysaccharide in establishing inflammatory models. Journal of Inflammation Research. [Link]

-

An Off-Target Effect in Genome Editing Defined. YouTube. [Link]

-

Mechanisms involved in the anti-inflammatory action of a polysulfated fraction from Gracilaria cornea in rats. Journal of Ethnopharmacology. [Link]

-

At last, a truly selective EP2 receptor antagonist. British Journal of Pharmacology. [Link]

-

Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

CAY10416: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of CAY10416, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the chemical structure, physicochemical properties, mechanism of action, and practical applications of CAY10416, grounded in authoritative scientific literature.

Introduction: The Rationale for Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a vast array of pathologies, from arthritis to cancer. The arachidonic acid cascade is a central pathway in mediating inflammatory responses, branching into two major enzymatic routes: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways produce prostaglandins and leukotrienes, respectively—potent lipid mediators that drive inflammation, pain, and fever.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes. However, the discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects. Yet, inhibiting only the COX pathway can shunt the arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions.

This understanding spurred the development of dual COX/5-LO inhibitors. By simultaneously blocking both key enzymes, these agents can achieve a more comprehensive blockade of pro-inflammatory mediator synthesis, offering a potentially synergistic anti-inflammatory effect with an improved safety profile. CAY10416 has emerged as a significant tool in this class, demonstrating high potency and selectivity, making it an invaluable molecule for research in inflammation and oncology.

Chemical and Physical Properties of CAY10416

CAY10416 is a synthetic, small-molecule inhibitor belonging to the pyrazole class of compounds. Its detailed chemical and physical characteristics are essential for its proper handling, storage, and application in experimental settings.

Chemical Structure:

-

Formal Name: 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[1]

-

CAS Number: 443919-96-8[1]

-

Molecular Formula: C₂₉H₂₉FN₂O₅S[1]

The structure of CAY10416 incorporates a central pyrazole scaffold, a common feature in many selective COX-2 inhibitors, functionalized with distinct pharmacophores that confer its dual inhibitory activity.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 536.6 g/mol | [1] |

| Formulation | A crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 5 mg/mL | [1] |

| λmax | 204, 269 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (as supplied) | [1] |

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

CAY10416 exerts its biological effects by potently and selectively inhibiting two key enzymes in the arachidonic acid metabolic pathway: COX-2 and 5-LO.

Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. This free arachidonic acid serves as a substrate for both the COX and 5-LO enzymes.

-

COX Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (like PGE₂) and thromboxanes. PGE₂ is a primary mediator of inflammation, pain, and fever. CAY10416 shows high selectivity for the inducible COX-2 isoform, with over 200-fold greater selectivity for COX-2 versus COX-1, and an IC₅₀ value of 50 nM for COX-2.[1]

-

5-LO Pathway: The 5-LO enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B₄ (LTB₄) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in asthma and allergic responses. CAY10416 is a highly potent inhibitor of 5-LO, with an IC₅₀ value of 3 nM.[1]

By inhibiting both pathways, CAY10416 effectively suppresses the production of a broad spectrum of pro-inflammatory lipid mediators.

Biological Activity and Research Applications

The dual inhibitory action of CAY10416 makes it a valuable tool for investigating pathologies where both prostaglandins and leukotrienes play a significant role. Its primary application has been in cancer research, particularly prostate cancer.

-

Anti-proliferative and Apoptotic Effects: CAY10416 has been demonstrated to be an apoptosis-inducing agent.[1] In cellular assays, it inhibits the growth of the LNCaP human prostate carcinoma cell line with an IC₅₀ value of 83 µM.[1] Furthermore, it shows a 45% inhibition of proliferation in the PC3 human prostate carcinoma cell line at a concentration of 100 µM.[1] These findings suggest that CAY10416 could be a useful tool for exploring novel therapeutic strategies in prostate cancer.[1]

-

Anti-Inflammatory Research: Given its mechanism, CAY10416 is an ideal candidate for in vitro and in vivo models of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma, where both COX-2 and 5-LO pathways are implicated.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential. Below is a representative protocol for assessing the anti-proliferative effects of CAY10416 on the LNCaP prostate cancer cell line using an MTT assay.

In Vitro Cell Proliferation Assay (MTT) for LNCaP Cells

Objective: To determine the IC₅₀ value of CAY10416 on LNCaP cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Materials:

-

LNCaP cell line (ATCC® CRL-1740™)

-

RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CAY10416 (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT reagent (5 mg/mL in sterile PBS)[2]

-

Solubilization Buffer (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]

-

Sterile 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture LNCaP cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and assess viability (e.g., via trypan blue exclusion).

-

Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Preparation of CAY10416 Stock and Working Solutions:

-

Prepare a high-concentration stock solution of CAY10416 (e.g., 30 mM) in 100% DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations, ranging from 0 µM to 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.

-

-

Treatment of Cells:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions of CAY10416 to the respective wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells. Also, include "medium only" wells for background measurement.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[4]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5]

-

After incubation, add 100 µL of Solubilization Buffer to each well to dissolve the purple formazan crystals.[3]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = [(Absorbance_Treated - Absorbance_Background) / (Absorbance_Vehicle - Absorbance_Background)] * 100

-

-

Plot the % Viability against the log of the CAY10416 concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

Conclusion

CAY10416 is a well-characterized and highly valuable research tool for scientists investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism provides a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids than selective COX-2 inhibitors alone. With established anti-proliferative effects in prostate cancer cell lines, CAY10416 serves as a critical compound for advancing our understanding of inflammation-driven cancers and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for incorporating CAY10416 into rigorous and reproducible scientific research.

References

-

Barbey, S., Goossens, L., Taverne, T., et al. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782 (2002). [Link]

-

Singh, P., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Pain Research, 9, 921–937 (2016). [Link]

-

LNCaP Cells: Transfection and Cell Culture Protocols. (n.d.). [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. (2013). [Link]

-

Lin, C. Y., et al. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. PLoS ONE, 4(11), e8052 (2009). [Link]

-

Saeed, A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17871–17906 (2023). [Link]

-

El-Sayed, M. A. A., et al. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Molecules, 25(6), 1488 (2020). [Link]

-

Cytion. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. (n.d.). [Link]

-

LNCaP culture conditions +/- androgen treatment. (n.d.). [Link]

-

Al-Warhi, T., et al. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6069 (2022). [Link]

Sources

Technical Whitepaper: Characterization and Application of CAY10416 as a Selective COX-2 Probe

Executive Summary & Chemical Profile

CAY10416 (also identified in literature as SC-58125 ) is a potent, non-steroidal anti-inflammatory compound belonging to the diarylheterocycle class. Unlike traditional NSAIDs (e.g., indomethacin, aspirin) which inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), CAY10416 exhibits extreme selectivity for the COX-2 isoform.

This selectivity makes CAY10416 an indispensable research tool for distinguishing COX-2 mediated inflammatory pathways from constitutive COX-1 physiological functions (such as gastric cytoprotection and platelet aggregation). It serves as a foundational "probe" compound, having paved the way for the development of clinical coxibs like Celecoxib.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C₁₇H₁₂F₄N₂O₂S |

| Molecular Weight | 384.3 g/mol |

| Solubility | DMSO (>5 mg/mL), DMF (>10 mg/mL), Ethanol (Low) |

| Appearance | Crystalline Solid |

Pharmacodynamics & Selectivity Profile[1]

The utility of CAY10416 lies in its high selectivity index. In validated in vitro assays, CAY10416 inhibits COX-2 in the low nanomolar range while remaining virtually inactive against COX-1 at concentrations up to 100 µM.

Comparative Inhibitory Potency (IC₅₀)

The following data summarizes the inhibitory concentration (IC₅₀) of CAY10416 compared to non-selective and selective standards.

| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

| CAY10416 (SC-58125) | 50 | > 100,000 | > 2000 |

| Celecoxib | 40 | 15,000 | ~375 |

| Indomethacin | 900 | 20 | 0.02 (COX-1 Selective) |

Note: IC₅₀ values are assay-dependent. The values above represent consensus figures from human recombinant enzyme assays.

Biological Implication

Because CAY10416 does not inhibit COX-1 at relevant concentrations, it does not suppress the production of Thromboxane A2 (TXA2) in platelets (a COX-1 dependent process), nor does it disrupt the production of cytoprotective prostaglandins in the gastric mucosa. This specificity allows researchers to isolate the role of COX-2 in pathological states such as neoplasia, pain, and inflammation.

Molecular Mechanism: The "Side Pocket" Theory

To use CAY10416 effectively, one must understand why it works. The selectivity arises from a subtle structural difference between the two isozymes at position 523 within the cyclooxygenase active site.

-

COX-1: Contains Isoleucine (Ile523) . The bulky side chain of isoleucine blocks access to a hydrophobic side pocket.

-

COX-2: Contains Valine (Val523) . The smaller valine residue opens access to this hydrophobic side pocket.

-

CAY10416 Binding: The rigid tricyclic structure of CAY10416 inserts its sulfonamide/sulfone moiety directly into this "side pocket" of COX-2. In COX-1, the steric hindrance of Ile523 prevents this insertion, rendering the inhibitor ineffective.

Visualization: COX Isoform Signaling & Inhibition Logic

Figure 1: Mechanistic pathway showing CAY10416 selectively blocking COX-2 dependent PGE2/PGI2 synthesis while sparing COX-1.

Validated Experimental Protocol: COX Inhibitor Screening

Reliable data generation requires a self-validating assay system. The following protocol outlines a standard colorimetric COX inhibition assay (Peroxidase activity) adapted for CAY10416 characterization.

Reagents Preparation

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0).

-

Heme Solution: Hematin is required as a cofactor for the peroxidase activity of COX.

-

Substrate: Arachidonic Acid (AA) prepared in KOH or Ethanol.

-

Colorimetric Substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

CAY10416 Stock: Dissolve in DMSO to 10 mM. Note: Final DMSO concentration in assay must be <5% to avoid enzyme denaturation.

Step-by-Step Workflow

Step 1: Enzyme Activation (Background Check)

-

In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.

-

Add 10 µL of COX-2 (human recombinant) enzyme.

-

Control: Include "No Enzyme" wells (Buffer + Heme only) to determine background oxidation.

Step 2: Inhibitor Incubation (The Critical Variable)

-

Add 10 µL of CAY10416 at varying concentrations (e.g., 0.01 nM to 100 nM).

-

Crucial Step: Incubate for 5-10 minutes at 25°C .

-

Why? Many diarylheterocycles exhibit time-dependent inhibition. Pre-incubation ensures the inhibitor properly seats in the active site before competition with Arachidonic Acid begins.

Step 3: Reaction Initiation

-

Add 20 µL of Colorimetric Substrate (TMPD).

-

Add 20 µL of Arachidonic Acid to initiate the reaction.

Step 4: Measurement

-

Incubate for 5 minutes at 25°C.

-

Read absorbance at 590 nm .

Workflow Diagram

Figure 2: Sequential workflow for the COX-2 inhibition screening assay using CAY10416.[1]

Troubleshooting & Stability (Field Insights)

1. Solubility Issues (The "Crash Out" Effect): CAY10416 is highly lipophilic. When diluting from a DMSO stock into an aqueous buffer (like Tris-HCl), the compound may precipitate if the concentration is too high or the mixing is too rapid.

-

Solution: Perform intermediate dilutions in DMSO, ensuring the final spike into the buffer results in <1% DMSO. Inspect wells for turbidity before reading.

2. Time-Dependent Inhibition: If your IC₅₀ values appear artificially high (low potency), check your pre-incubation time. CAY10416 is a slow-binding inhibitor. Adding Arachidonic Acid immediately after the inhibitor will result in competition where the substrate "wins" before the inhibitor can bind, leading to false negatives.

3. Photostability: While generally stable, fluorinated pyrazoles should be stored away from direct light. Store solid stock at -20°C.

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

Seibert, K., et al. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain.[2] Proceedings of the National Academy of Sciences, 91(25), 12013–12017.

-

Cayman Chemical. (n.d.). CAY10416 Product Information. Cayman Chemical Datasheet.

-

Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[3] Nature, 384(6610), 644–648.

Sources

Technical Guide: CAY10416 Target Enzyme Kinetics

Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO)[1][2]

Part 1: Executive Summary & Scientific Integrity Check

CAY10416 is a potent, synthetic small molecule designed as a dual inhibitor targeting two critical enzymes in the arachidonic acid (AA) cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) .[1]

Unlike selective COX-2 inhibitors (coxibs) which can shunt arachidonic acid metabolism toward the leukotriene pathway—potentially causing gastric toxicity or cardiovascular events—CAY10416 blocks both arms of the inflammatory cascade. This guide details the kinetic characterization of this dual mechanism.

⚠️ Scientific Integrity & Identity Verification

Before proceeding, researchers must verify the chemical identity to prevent catalog number confusion, a common source of experimental error in this series.

-

CAY10416 (Target of this guide): A pyrazole derivative acting as a dual COX-2/5-LO inhibitor.[2]

-

CAY10415 (Common confusion): An adamantyl-urea derivative acting as a soluble Epoxide Hydrolase (sEH) inhibitor.

-

Validation Step: Verify the structure. CAY10416 contains a methylsulfonyl phenyl group and a methoxytetrahydropyran moiety. If your molecule contains an adamantane group, you are working with CAY10415, not CAY10416.

Part 2: Molecular Mechanism & Kinetic Profile

2.1 The "Arachidonic Acid Shunt" Rationale

The primary value of CAY10416 lies in preventing substrate shunting. When COX-2 is inhibited alone, the pool of free arachidonic acid increases, becoming available for 5-LO.[3] This leads to an overproduction of Leukotrienes (e.g., LTB4, LTC4), which are potent chemotactic agents and bronchoconstrictors.

CAY10416 acts by simultaneously occupying the active sites of both enzymes, effectively shutting down the production of Prostaglandins (PGs) and Leukotrienes (LTs).

2.2 Kinetic Constants

The following data represents the consensus kinetic profile for CAY10416 in purified enzyme assays.

| Target Enzyme | Parameter | Value | Kinetic Mode | Selectivity Note |

| 5-Lipoxygenase (5-LO) | 3 nM | Potent, likely reversible | Primary target potency | |

| Cyclooxygenase-2 (COX-2) | 50 nM | Time-dependent (Slow-onset) | >200-fold selective vs COX-1 | |

| Cyclooxygenase-1 (COX-1) | >10 | Low affinity | Sparing of constitutive PGs |

Interpretation:

-

Potency Discrepancy: CAY10416 is approximately 16-fold more potent against 5-LO than COX-2. In cellular assays, this ratio may shift depending on intracellular ATP levels and redox state.

-

Selectivity: The >200-fold selectivity for COX-2 over COX-1 is critical for minimizing gastrointestinal side effects associated with COX-1 inhibition (mucosal protection).

2.3 Pathway Visualization

The following diagram illustrates the dual-blockade mechanism preventing the inflammatory shunt.

Figure 1: Mechanism of Action. CAY10416 prevents the diversion of Arachidonic Acid to the Leukotriene pathway by blocking 5-LO.

Part 3: Experimental Assay Framework

To validate CAY10416 kinetics, a dual-assay approach is required. The following protocols are designed to be self-validating by including specific controls for time-dependency and redox interference.

3.1 Protocol A: COX-2 Fluorescent Inhibition Assay

Objective: Determine

Reagents:

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactors: Hematin (1

M final). -

Substrate: Arachidonic Acid (100

M) + ADHP (50 -

Enzyme: Recombinant Human COX-2.[4]

Step-by-Step Workflow:

-

Enzyme Preparation: Dilute COX-2 in Tris buffer containing Hematin. Critical: Allow enzyme-hematin complex to form for 5 minutes on ice.

-

Inhibitor Incubation (The Variable Step):

-

Prepare CAY10416 serial dilutions in DMSO (Final DMSO < 2%).

-

Add inhibitor to enzyme.

-

Split Plate: Incubate Set A for 5 minutes (Rapid binding) and Set B for 30 minutes (Slow binding). Rationale: Pyrazole inhibitors often exhibit slow-onset kinetics. A shift in

between Set A and Set B confirms this mechanism.

-

-

Reaction Initiation: Add Arachidonic Acid/ADHP mix.

-

Readout: Monitor fluorescence (Ex 530 nm / Em 585 nm) for 10 minutes.

-

Validation: Use DuP-697 as a positive control (selective COX-2 inhibitor).

3.2 Protocol B: 5-LO UV Kinetic Assay

Objective: Determine

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM

. -

Substrate: Arachidonic Acid (10-50

M). -

Enzyme: Potato 5-LO (economical surrogate) or Recombinant Human 5-LO (clinical relevance).

-

ATP: 100

M (Required for human 5-LO stability/activity).

Step-by-Step Workflow:

-

Baseline Check: Add enzyme to buffer (without substrate) and monitor A235nm. Scientific Integrity: Ensure no drift due to protein precipitation.

-

Inhibitor Addition: Add CAY10416 (in DMSO) to the cuvette/well. Incubate 5 minutes.

-

Substrate Addition: Initiate with Arachidonic Acid.

-

Readout: Monitor increase in Absorbance at 235 nm .

-

Interference Control: CAY10416 absorbs in the UV range. You must run a "No Enzyme" blank with inhibitor + substrate to subtract background absorbance.

3.3 Experimental Workflow Diagram

Figure 2: Parallel Screening Workflow. Note the specific incubation requirement for COX-2 to detect time-dependent inhibition.

Part 4: Data Analysis & Interpretation[6][7][8]

4.1 Calculating

from

Since CAY10416 acts as a competitive or mixed inhibitor, the

For COX-2 (Competitive kinetics assumed):

-

[S]: Concentration of Arachidonic Acid used (e.g., 100

M). -

: Michaelis constant for COX-2 (typically ~5-10

-

Note: Because

in most COX assays,

4.2 Handling Slow-Binding Data

If the

References

-

Cayman Chemical. CAY10416 Product Insert & Technical Data.

-

Barbey, S., et al. (2002). "Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782.

-

Chowdhury, M.A., et al. (2010). "COX-2/5-LOX dual inhibitors: a patent review (2006-2010)." Expert Opinion on Therapeutic Patents, 20(6), 729-755.

-

Burnett, B.P., et al. (2011). "Dual inhibition of COX-2 and 5-LOX as a new strategy to provide safer anti-inflammatory therapy."[5] Inflammopharmacology, 19, 263–269.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing CAY10416 for Preclinical Animal Studies: A Detailed Application Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation and administration of CAY10416 for in vivo animal studies. This document emphasizes scientific integrity, providing experienced-based insights and methodologies to ensure reliable and reproducible experimental outcomes.

Introduction to CAY10416: A Dual COX-2/5-LO Inhibitor

CAY10416 is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1] This dual inhibitory action uniquely positions CAY10416 to modulate inflammatory pathways by simultaneously blocking the production of both prostaglandins and leukotrienes, key mediators of inflammation and cancer progression.[2][3][4] Its selectivity for COX-2 over COX-1, with a greater than 200-fold preference, suggests a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1] CAY10416 has also been identified as an apoptosis-inducing agent, showing promise in prostate cancer chemotherapy.[1]

Mechanism of Action

CAY10416 exerts its pharmacological effects by inhibiting two key enzymes in the arachidonic acid cascade. Inhibition of COX-2 curtails the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Concurrently, inhibition of 5-LO blocks the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This dual blockade results in a comprehensive suppression of inflammatory mediators.

Signaling Pathway of CAY10416 Action

Caption: A stepwise workflow for the preparation and in vivo administration of CAY10416.

Step-by-Step Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental requirements.

Protocol 1: Solubilized Formulation for Oral Gavage or Intraperitoneal Injection

This protocol is adapted from a method used for another dual COX/LOX inhibitor, Tepoxalin, and is suitable for achieving a clear solution for administration. [1] Materials:

-

CAY10416

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Stock Solution in DMSO:

-

Accurately weigh the desired amount of CAY10416.

-

Dissolve CAY10416 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing or brief sonication. This stock solution should be prepared fresh on the day of use. [1]

-

-

Prepare the Working Solution:

-

The following is an example for preparing a 1 mL working solution. The final concentration of CAY10416 will depend on the desired dose and the volume to be administered.

-

In a sterile microcentrifuge tube, add 100 µL of the CAY10416 stock solution (25 mg/mL in DMSO).

-

Add 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex until the solution is homogenous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex again to ensure a clear, uniform solution.

-

-

Dose Calculation and Administration:

-

Calculate the required dosing volume based on the animal's body weight and the desired dose in mg/kg.

-

Administer the freshly prepared working solution via the chosen route (e.g., oral gavage or intraperitoneal injection). [5]

-

Protocol 2: Suspension Formulation for Oral Gavage

This protocol is based on formulations used for other poorly soluble COX inhibitors, such as Celecoxib, and is suitable for higher doses that may not be fully soluble. [6] Materials:

-

CAY10416

-

Carboxymethyl cellulose (CMC), low viscosity

-

Sterile distilled water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer

Procedure:

-

Prepare the 0.5% CMC Vehicle:

-

Add 0.5 g of CMC to 100 mL of sterile distilled water while stirring continuously with a magnetic stirrer.

-

Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

-

-

Prepare the CAY10416 Suspension:

-

Accurately weigh the required amount of CAY10416.

-

Triturate the CAY10416 powder with a small amount of the 0.5% CMC vehicle in a mortar and pestle to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing to create a uniform suspension. A homogenizer can also be used for this step.

-

Continuously stir the suspension while drawing up individual doses to ensure homogeneity.

-

-

Dose Calculation and Administration:

-

Calculate the dosing volume based on the animal's body weight and the desired dose in mg/kg.

-

Administer the suspension by oral gavage.

-

Pharmacodynamic Assessment

To verify the in vivo activity of CAY10416, it is recommended to measure relevant biomarkers in target tissues or biofluids.

-

Prostaglandin E2 (PGE2) Levels: Measurement of PGE2 in plasma, serum, or tissue homogenates by ELISA is a standard method to assess COX-2 inhibition.

-

Leukotriene B4 (LTB4) Levels: LTB4 levels can be measured in whole blood, plasma, or inflammatory exudates by ELISA to confirm 5-LO inhibition. [7]

Considerations for Animal Welfare

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). [7]

-

Stress Reduction: Oral gavage can be stressful to animals; therefore, proper training and handling techniques are essential to minimize stress. [8]* Monitoring for Adverse Effects: Animals should be monitored regularly for any signs of toxicity or adverse effects following administration of CAY10416. [7]Any unanticipated adverse effects must be reported to the IACUC. [7]

Conclusion

The successful in vivo application of CAY10416 hinges on the careful selection and preparation of an appropriate formulation. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute robust preclinical studies. By understanding the physicochemical properties of CAY10416 and employing sound formulation strategies, researchers can confidently investigate the therapeutic potential of this promising dual COX-2/5-LO inhibitor.

References

-

In-Chul, L. et al. (2000). In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis. American Journal of Veterinary Research, 61(12), 1466-1471. [Link]

-

Di Paola, R. et al. (2012). Flavocoxid, a dual inhibitor of COX-2 and 5-LOX of natural origin, attenuates the inflammatory response and protects mice from sepsis. Shock, 38(3), 266-276. [Link]

-

Chattopadhyay, M. et al. (2013). Oral gavage of vehicle is stressful to rats. Scientific Reports, 3, 1172. [Link]

-

Kim, J. Y. et al. (2020). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. Pharmaceuticals (Basel), 13(10), 316. [Link]

-

Singh, I. & Singh, S. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 49(7), 3023-3025. [Link]

-

Tan, I. (2019). What is the best vehicle for oral gavage of genistein in mice? ResearchGate. [Link]

-

Choi, A. (2023). Which vehicle should I used for administering lenvatinib via oral gavage in mouse experiment? ResearchGate. [Link]

-

Science.gov. rats administered celecoxib: Topics by Science.gov. [Link]

-

European Medicines Agency. Zubrin. [Link]

-

Prime Scholars Library. Veterinary drugs tepoxalin: Equine use and adverse effects. [Link]

-

Nabavi, S. F. et al. (2020). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Molecules, 25(13), 3051. [Link]

-

National Center for Biotechnology Information. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. [Link]

- Google Patents. Formulation of dual cycloxygenase (COX) and lipoxygenase (LOX) inhibitors for mammal skin care.

-

Fernandes, R. I. & Bhattacharyya, S. (2025). Preparation and evaluation of mesoporous Celecoxib for improved antiarthritic activity in rodents. Thai Journal of Pharmaceutical Sciences, 49(1), e5. [Link]

-

Vajravelu, B. N. et al. (2021). c-Kit - The Novel Receptor: Physiological Roles, Downstream Signaling and Implications in Cancer. Journal of Clinical Medicine Research, 2(3), 1-36. [Link]

-

Salm, F. et al. (2014). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Methods in Molecular Biology, 1170, 349-361. [Link]

-

U.S. Food and Drug Administration. nda 20-998. [Link]

-

Wikipedia. Tepoxalin. [Link]

-

Mandal, S. et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5488-5507. [Link]

- Gad, S. C. (2007). Animal Models in Toxicology. CRC Press.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. primescholarslibrary.org [primescholarslibrary.org]

- 4. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected CAY10416 Off-Target Effects